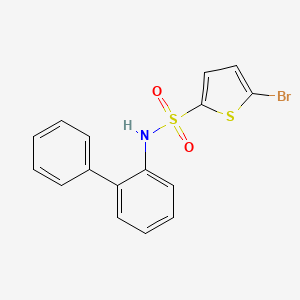![molecular formula C21H24ClNO4 B3618500 ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate](/img/structure/B3618500.png)
ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate
概要
説明
Ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate is an organic compound with the molecular formula C({21})H({24})ClNO(_{4}) This compound is characterized by its complex structure, which includes a chloro-substituted benzoate ester linked to a butanoyl amide group that is further substituted with a methoxy-methylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid, 4-(4-methoxy-3-methylphenyl)butanoic acid, and ethyl alcohol.
Esterification: The 2-chlorobenzoic acid is first esterified with ethyl alcohol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-chlorobenzoate.
Amidation: The ester is then reacted with 4-(4-methoxy-3-methylphenyl)butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Oxidation and Reduction: The methoxy and methyl groups on the phenyl ring can undergo oxidation to form hydroxyl or carboxyl groups, while reduction can convert them to simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_{4})).
Major Products
Nucleophilic Substitution: Substituted benzoates and corresponding nucleophiles.
Hydrolysis: 2-chlorobenzoic acid, 4-(4-methoxy-3-methylphenyl)butanoic acid, and ethanol.
Oxidation: Hydroxylated or carboxylated derivatives of the phenyl ring.
Reduction: Simplified hydrocarbons or alcohols.
科学的研究の応用
Ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Material Science: Explored for its use in the synthesis of novel polymers and materials with specific electronic properties.
Chemical Biology: Utilized in the design of molecular probes and bioactive compounds for studying cellular processes.
作用機序
The mechanism by which ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes such as cyclooxygenases (COX) and receptors like G-protein coupled receptors (GPCRs).
Pathways Involved: The compound can modulate signaling pathways related to inflammation and pain by inhibiting the synthesis of prostaglandins and other inflammatory mediators.
類似化合物との比較
Ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate can be compared with similar compounds such as:
Ethyl 2-chloro-5-{[4-(4-methoxyphenyl)butanoyl]amino}benzoate: Lacks the methyl group on the phenyl ring, which may affect its binding affinity and biological activity.
Ethyl 2-chloro-5-{[4-(3-methylphenyl)butanoyl]amino}benzoate: Lacks the methoxy group, potentially altering its solubility and reactivity.
Ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)acetyl]amino}benzoate: Has an acetyl group instead of a butanoyl group, which may influence its pharmacokinetic properties.
These comparisons highlight the unique structural features of this compound that contribute to its specific chemical and biological properties.
特性
IUPAC Name |
ethyl 2-chloro-5-[4-(4-methoxy-3-methylphenyl)butanoylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c1-4-27-21(25)17-13-16(9-10-18(17)22)23-20(24)7-5-6-15-8-11-19(26-3)14(2)12-15/h8-13H,4-7H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFYNUQUGNTOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)CCCC2=CC(=C(C=C2)OC)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-bromophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B3618424.png)
![ethyl [(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetate](/img/structure/B3618445.png)
![2-(1H-benzimidazol-2-ylthio)-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3618459.png)
![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-phenylglycinamide](/img/structure/B3618460.png)
![2,4-dichloro-N-[4-iodo-2-(pyridin-3-ylcarbamoyl)phenyl]benzamide](/img/structure/B3618466.png)
![2-chloro-N-[4-iodo-2-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B3618472.png)
![N-{[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B3618474.png)

![3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3618479.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B3618483.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-biphenylcarboxamide](/img/structure/B3618492.png)

![2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3618520.png)
![3-chloro-N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3618524.png)
